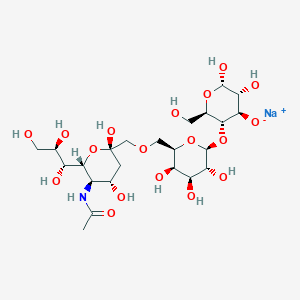

Sialyllactose sodium salt from human milk

Description

Overview of Human Milk Oligosaccharides (HMOs) and Their Biological Relevance

Human milk oligosaccharides are a complex and diverse group of glycans that constitute the third most abundant solid component of human milk, following lactose (B1674315) and lipids. researchgate.net Unlike the primary nutritional components of milk, HMOs are not readily digested by the infant's own enzymes. layerorigin.com Instead, they reach the lower gastrointestinal tract intact, where they exert a range of biological effects.

The biological relevance of HMOs is multifaceted and profound. They are widely recognized for their prebiotic activity, selectively promoting the growth of beneficial gut bacteria, particularly species of Bifidobacterium. researchgate.netlayerorigin.com This foundational role in shaping a healthy gut microbiota is crucial for the development of the infant's immune system. layerorigin.comresearchgate.net Beyond their prebiotic function, HMOs can act as soluble decoy receptors, inhibiting the binding of pathogenic bacteria and viruses to the intestinal lining, thereby reducing the risk of infections. layerorigin.comcaymanchem.com Furthermore, emerging research suggests that HMOs and their metabolites can influence immune cell responses, potentially modulating inflammatory processes. glpbio.com There is also growing evidence for the systemic effects of absorbed HMOs, with studies indicating their potential contribution to brain development and cognitive function. layerorigin.com

Positioning of Sialyllactose (SL) within the HMO Glycome

The human milk glycome comprises over a hundred different HMO structures. glpbio.com These can be broadly categorized into neutral and acidic oligosaccharides. Sialyllactose (SL) is a primary example of an acidic HMO, characterized by the presence of a sialic acid residue. layerorigin.com Sialylated HMOs, including 3'-Sialyllactose (B164678) and 6'-Sialyllactose (B25220), are significant components of the total HMO profile. researchgate.net

The concentration and composition of specific HMOs, including Sialyllactose, can vary significantly among individuals and change over the course of lactation. frontiersin.orgoup.com For instance, the concentration of 6'-Sialyllactose tends to be higher in early lactation and decreases over time, while 3'-Sialyllactose levels remain more stable. nih.govnih.gov

Distinct Structural Isomers: 3'-Sialyllactose and 6'-Sialyllactose

Sialyllactose exists as two primary structural isomers: 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL). Both are trisaccharides composed of the same three monosaccharide units: N-acetylneuraminic acid (a type of sialic acid), galactose, and glucose. layerorigin.com The structural difference lies in the linkage of the N-acetylneuraminic acid to the galactose unit of the lactose core. In 3'-SL, the sialic acid is attached to the third carbon of the galactose, whereas in 6'-SL, it is attached to the sixth carbon. nih.gov This seemingly subtle difference in their molecular architecture leads to distinct biological activities and interactions within the infant's system. layerorigin.com

Interactive Data Table: Comparison of 3'-Sialyllactose and 6'-Sialyllactose

| Feature | 3'-Sialyllactose (3'-SL) | 6'-Sialyllactose (6'-SL) |

| Structure | N-acetylneuraminic acid linked to the 3-position of the galactose unit of lactose. caymanchem.com | N-acetylneuraminic acid linked to the 6-position of the galactose unit of lactose. caymanchem.com |

| Concentration in Mature Human Milk | The concentration of 3'-SL in mature human milk has been reported to be in the range of 106–228 mg/L. frontiersin.org | The concentration of 6'-SL in mature human milk has been reported to be in the range of 20–616 mg/L. frontiersin.org |

| Lactational Dynamics | Levels tend to remain relatively stable or increase throughout lactation. nih.govnih.gov | Levels are generally higher in colostrum and tend to decrease as lactation progresses. nih.govnih.gov |

| Research Findings on Biological Roles | ||

| Gut Microbiota Modulation | Influences the composition of the gut microbiota. nih.gov | Also modulates the gut microbiota, with some studies suggesting it may have a more significant impact on certain bacterial species compared to 3'-SL. nih.gov |

| Immune System Support | Exerts anti-inflammatory effects. layerorigin.com | Also possesses anti-inflammatory properties and may play a role in protecting against necrotizing enterocolitis. layerorigin.commdpi.com |

| Cognitive Development | Associated with language development in infants. nih.gov Animal studies suggest a role in cognitive performance by providing sialic acid for ganglioside formation. layerorigin.com | Positively associated with cognitive and motor scores at 18 months. nih.gov Animal studies also indicate a role in enhancing cognitive performance. layerorigin.com |

| Other Reported Activities | May interact with intestinal cells to influence their function. layerorigin.com | Has been investigated for its potential to enhance exercise performance by increasing muscle mass and strength in animal models. mdpi.comnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H40NNaO18 |

|---|---|

Molecular Weight |

641.5 g/mol |

IUPAC Name |

sodium;(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]methoxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydroxy-6-(hydroxymethyl)oxan-4-olate |

InChI |

InChI=1S/C23H40NO18.Na/c1-7(27)24-12-8(28)2-23(37,42-20(12)13(30)9(29)3-25)6-38-5-11-14(31)15(32)18(35)22(40-11)41-19-10(4-26)39-21(36)17(34)16(19)33;/h8-22,25-26,28-32,34-37H,2-6H2,1H3,(H,24,27);/q-1;+1/t8-,9+,10+,11+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-;/m0./s1 |

InChI Key |

HOHJYOLZCPXFDQ-KGKWXGOVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3[O-])O)O)CO)O)O)O)O)O.[Na+] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(COCC2C(C(C(C(O2)OC3C(OC(C(C3[O-])O)O)CO)O)O)O)O)O.[Na+] |

Origin of Product |

United States |

Biosynthesis and Advanced Production Methodologies of Sialyllactose Sodium Salt for Research Applications

Enzymatic Synthesis Pathways for Sialyllactose Isomers

The enzymatic production of sialyllactose offers a highly specific and controlled approach to synthesizing its isomers. nih.gov This method primarily relies on two key enzyme classes: sialidases with trans-sialidase activity and sialyltransferases. nih.gov

Role of Sialidases with Trans-Sialidase Activity

Certain sialidases (neuraminidases) possess the ability to catalyze trans-sialylation reactions, transferring a sialic acid residue from a donor substrate to an acceptor molecule like lactose (B1674315). dtu.dkresearchgate.net This approach is advantageous as it can utilize readily available and cost-effective sialyl donors.

A notable example is the trans-sialidase from the protozoan Trypanosoma cruzi (TcTS), which efficiently transfers α-2,3-linked sialic acid to lactose, forming 3'-SL. researchgate.netnih.govacs.orgrug.nl Researchers have also engineered sialidases from non-pathogenic organisms, such as Trypanosoma rangeli, to enhance their trans-sialylation activity for 3'-SL production. dtu.dkresearchgate.net For instance, engineered sialidases Tr15 and Tr16, derived from T. rangeli, have been shown to effectively produce 3'-SL. dtu.dkresearchgate.net One variant, Tr15, produced 1160 mg/L of 3'-sialyllactose (B164678) in whole milk within 10 minutes at 5°C. researchgate.net

Furthermore, novel exo-α-sialidases from gut bacteria, such as Bacteroides fragilis, have been identified for their potent transglycosylation activity. nih.govasm.orgresearchgate.net The enzyme BfGH33C from B. fragilis NCTC9343, for example, can produce 6'-sialyllactose (B25220) with high efficiency and strict α2-6 regioselectivity by transferring a sialyl group from a sialic acid dimer to lactose. nih.govresearchgate.net

Application of Sialyltransferases in SL Synthesis

Sialyltransferases are enzymes that specifically transfer sialic acid from an activated sugar donor, typically cytidine (B196190) 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor oligosaccharide. nih.govresearchgate.net This method offers high regioselectivity, allowing for the specific synthesis of either 3'-SL or 6'-SL depending on the enzyme used. nih.gov

The primary challenge with this approach is the high cost of the CMP-Neu5Ac donor substrate. nih.govresearchgate.net To circumvent this, multi-enzyme cascade systems have been developed. These systems often couple the sialyltransferase reaction with the in-situ regeneration of CMP-Neu5Ac from less expensive precursors like N-acetylneuraminic acid (Neu5Ac) and cytidine triphosphate (CTP). nih.gov For instance, a fusion enzyme combining CMP-NeuAc synthetase and sialyltransferase has been utilized to produce 3'-SL from sialic acid and lactose, involving a CTP regeneration cycle. nih.gov

Microbial Fermentation Strategies for Recombinant Sialyllactose Production

Microbial fermentation, particularly using genetically engineered microorganisms, has emerged as a promising and scalable platform for the production of sialyllactose. nih.gov This approach leverages the host organism's cellular machinery for the de novo synthesis of the desired compound.

Engineering of Model Organisms (e.g., Escherichia coli) for Enhanced Yield

Escherichia coli is the most commonly used host for recombinant sialyllactose production due to its well-characterized genetics and rapid growth. acs.orgacs.orgacs.org The engineering strategies typically involve the introduction of heterologous genes encoding the necessary enzymes for the sialyllactose biosynthesis pathway. acs.org

For the production of 3'-SL, key genes introduced into E. coli often include those for CMP-Neu5Ac synthesis (e.g., neuB, neuA, neuC) and an α2,3-sialyltransferase. researchgate.netacs.org Similarly, for 6'-SL production, genes for the CMP-Neu5Ac pathway are co-expressed with an α2,6-sialyltransferase. rawdatalibrary.netnih.gov

To enhance production titers, several metabolic engineering strategies are employed:

Deletion of Competing Pathways: Genes involved in the degradation of precursors or the final product are knocked out. For example, the deletion of the nanA, nanK, nanE, and nanT genes, which are involved in Neu5Ac catabolism, prevents the degradation of this key precursor. acs.orgacs.org Similarly, knocking out the lacZ gene prevents the hydrolysis of lactose, the acceptor molecule. acs.orgnih.gov

Optimization of Enzyme Expression: The expression levels of the biosynthetic pathway enzymes are fine-tuned to balance the metabolic flux and avoid the accumulation of toxic intermediates. This can be achieved by using different promoters, ribosome binding sites, and gene copy numbers. nih.govfigshare.comnih.gov

Screening for High-Performance Enzymes: Different sialyltransferases from various microbial sources are screened to identify enzymes with higher activity and stability. acs.orgnih.gov

Through these systematic engineering efforts, significant improvements in sialyllactose titers have been achieved. For instance, an engineered E. coli strain was reported to produce 44.2 g/L of 3'-SL in a 3 L bioreactor. acs.org Another study achieved a titer of 30.18 g/L of 6'-SL in a 5 L bioreactor after 85 hours of fermentation. nih.gov

Metabolic Flux Optimization for Precursor Supply

A critical aspect of enhancing sialyllactose production is ensuring an adequate supply of the necessary precursors, namely UDP-N-acetylglucosamine (UDP-GlcNAc) and CMP-Neu5Ac. figshare.com Metabolic flux analysis helps to identify and alleviate bottlenecks in these precursor pathways.

Strategies to optimize precursor supply include:

Overexpression of Key Genes: Overexpressing genes involved in the UDP-GlcNAc synthesis pathway, such as glmS, glmM, and glmU, can increase the pool of this precursor. figshare.com

Redirecting Carbon Flux: Inactivating competing metabolic pathways helps to redirect the carbon flux towards the synthesis of the target product. acs.org

By implementing these metabolic flux optimization strategies, researchers have successfully increased the efficiency of sialyllactose production in engineered E. coli.

Comparative Analysis of Biotechnological Production Platforms

Both enzymatic synthesis and microbial fermentation offer viable platforms for the production of sialyllactose, each with its own set of advantages and disadvantages.

| Feature | Enzymatic Synthesis | Microbial Fermentation |

| Specificity | High, allows for the production of specific isomers. nih.govnih.gov | Generally high, dependent on the expressed sialyltransferase. |

| Control | High degree of control over reaction conditions. nih.gov | More complex to control due to cellular metabolism. |

| Substrates | Can utilize various donor and acceptor substrates. dtu.dk | Typically uses simple carbon sources like glucose and lactose. acs.org |

| Downstream Processing | Generally simpler, with fewer byproducts. | Can be more complex due to cell mass and media components. |

| Cost | Can be high due to the cost of purified enzymes and expensive cofactors like CMP-Neu5Ac. researchgate.net | Potentially lower for large-scale production due to the use of inexpensive raw materials. nih.gov |

| Scalability | Can be challenging for large-scale production. | Highly scalable for industrial production. galab.com |

| Product Titer | Generally lower compared to optimized fermentation. | High titers achievable through metabolic engineering. acs.orgacs.orgnih.gov |

Interactive Data Table: Reported Sialyllactose Titers from Different Production Platforms

| Product | Production Method | Organism/Enzyme Source | Key Engineering/Reaction Feature | Titer (g/L) | Reference |

|---|---|---|---|---|---|

| 3'-Sialyllactose | Microbial Fermentation | Escherichia coli | Multilevel metabolic engineering | 44.2 | acs.org |

| 3'-Sialyllactose | Microbial Fermentation | Escherichia coli | Genomic integration and cofactor regeneration | 56.8 | acs.orgnih.govacs.org |

| 6'-Sialyllactose | Microbial Fermentation | Escherichia coli | Systematic metabolic engineering | 12.82 | acs.orgnih.gov |

| 6'-Sialyllactose | Microbial Fermentation | Escherichia coli | Modular metabolic engineering | 30.18 | nih.gov |

| 3'-Sialyllactose | Enzymatic Synthesis (Trans-sialidase) | Engineered Trypanosoma rangeli sialidase (Tr15) | Reaction in whole milk | 1.16 | dtu.dkresearchgate.net |

| 6'-Sialyllactose | Enzymatic Synthesis (Trans-sialidase) | Bacteroides fragilis exo-α-sialidase (BfGH33C) | Conversion ratio >20% | - | nih.gov |

Advanced Analytical Approaches in Sialyllactose Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of sialyllactose, providing insights into its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of sialyllactose isomers. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the molecular framework. 1D ¹H NMR spectra offer a rapid method to gain structural information, particularly on fucosylated HMOs, allowing for the classification of samples into specific milk groups. nih.gov For sialyllactose, specific proton signals can be assigned to the different monosaccharide units, including N-acetylneuraminic acid, galactose, and glucose. researchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish through-bond and through-space correlations between protons and carbons. nih.gov This allows for the unambiguous assignment of all proton and carbon resonances within the molecule. A key application of NMR is the differentiation between the 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL) isomers, which differ only in the linkage of sialic acid to the galactose moiety. nih.govnih.gov These subtle structural differences result in distinct chemical shifts and coupling patterns in the NMR spectra, enabling their unequivocal identification. nih.gov For instance, ¹H-¹⁵N HSQC experiments can be particularly useful for characterizing isomeric HMOs containing N-acetylglucosamine and/or N-acetylneuraminic acid by leveraging their amide functionalities. nih.gov

Mass spectrometry (MS) is a highly sensitive technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by fragmenting precursor ions and analyzing the resulting product ions. nih.gov

The analysis of sialyllactose by MS is often performed using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize in-source fragmentation and preserve the intact molecule for analysis. nih.govnih.gov In MS/MS experiments, collision-induced dissociation (CID) is a common fragmentation method. nih.govresearchgate.net The fragmentation patterns of 3'-SL and 6'-SL are distinct, allowing for their differentiation. For example, characteristic fragments can be observed that are specific to the α2-3 or α2-6 linkage of the sialic acid residue. nih.govresearchgate.net The negative ion mode is often useful for analyzing sialylated oligosaccharides, as it can generate deprotonated ions that provide clear fragmentation pathways. nih.govmdpi.com Tandem MS can be used to identify specific oligosaccharides, though elucidating very similar structures may require careful optimization of experimental conditions. nih.gov

The table below summarizes characteristic fragment ions observed in MS/MS analysis that can be used to distinguish between 3'-SL and 6'-SL.

| Precursor Ion (m/z) | Isomer | Characteristic Fragment Ions (m/z) and Interpretation |

| 632.4 [M-H]⁻ | 3'-SL | 468 (2,4A₃-CO₂), 408 (B₂-CO₂) |

| 632.4 [M-H]⁻ | 6'-SL | 470 (C₂), 410 (⁰,²A₂), 306 (⁰,⁴A₂-CO₂) |

Data sourced from Chai et al., 2006 as cited in a study on rat and mouse acidic milk oligosaccharides. researchgate.net

Chromatographic Methodologies for Separation and Quantification

Chromatography is essential for the separation of sialyllactose from the complex matrix of human milk, which contains numerous other oligosaccharides, proteins, and lipids.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating sialyllactose isomers and quantifying their abundance. Various stationary phases are employed, with hydrophilic interaction liquid chromatography (HILIC) and porous graphitized carbon (PGC) columns being particularly effective for the separation of these polar compounds. researchgate.netmdpi.comnih.govnih.gov HILIC columns, for instance, can provide good peak shape and rapid resolution. mdpi.comsemanticscholar.org

When HPLC is coupled with mass spectrometry (LC-MS), it combines the separation power of chromatography with the sensitive and specific detection capabilities of MS. researchgate.netacs.org This hyphenated technique is widely used for the simultaneous quantification of 3'-SL and 6'-SL in various biological matrices. researchgate.netmdpi.comsemanticscholar.org The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of low concentrations of sialyllactose in complex samples like plasma and tissue homogenates. mdpi.comnih.govsemanticscholar.org

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established and robust method for the analysis of carbohydrates, including sialyllactose. lcms.cznih.gov This technique separates oligosaccharides based on their charge at high pH, and the pulsed amperometric detector provides sensitive and direct detection without the need for derivatization. lcms.cz HPAEC-PAD is widely used for the quantification of known human milk oligosaccharides and can be automated with on-line sample cleanup to reduce manual labor and increase throughput. lcms.cz The method has been validated for the simultaneous determination of several HMOs, including 3'-SL and 6'-SL, in diverse matrices. nih.gov While HPAEC-PAD offers excellent separation and quantification capabilities, it is generally not directly compatible with mass spectrometry. nih.gov

The following table presents a comparison of the relative response factors of 3'-SL and 6'-SL in HPAEC-PAD analysis from a 1996 study.

| Compound | Relative Response Factor (Galacturonic Acid = 1.0) |

| 3'-Sialyllactose | 1.2 |

| 6'-Sialyllactose | 2.0 |

Data sourced from a study on HPAE-PAD responses of human milk oligosaccharides. thermofisher.com

Quantitative and Qualitative Profiling in Biological Matrices for Research Contexts

The analysis of sialyllactose in biological matrices such as plasma, urine, feces, and tissues is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) in a research context. researchgate.netmdpi.comnih.govresearchgate.net LC-MS/MS has emerged as the preferred method for these studies due to its high sensitivity, specificity, and ability to quantify endogenous levels of 3'-SL and 6'-SL. mdpi.comnih.govresearchgate.net

For instance, a validated LC-MS/MS method was used to quantify 3'-SL and 6'-SL in rat plasma to study their pharmacokinetics. mdpi.comsemanticscholar.org The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability. mdpi.com Similarly, quantitative profiling of sialyllactoses and their metabolite, sialic acid, in the plasma of mini-pigs has been conducted to investigate their bioavailability and potential therapeutic effects in osteoarthritis models. nih.govresearchgate.netrsc.org These studies provide valuable insights into how dietary sialyllactose is metabolized and utilized within the body. nih.gov Furthermore, analytical methods have been developed and validated for the determination of 3'-SL and 6'-SL in minipig liver and kidney tissues, allowing for tissue distribution studies. nih.govmdpi.com

The table below shows the mean plasma concentrations of 3'-SL and 6'-SL in rats at different time points following oral administration of a 100 mg/kg dose.

| Time (hours) | Mean Plasma Concentration of 3'-SL (ng/mL) | Mean Plasma Concentration of 6'-SL (ng/mL) |

| 0.25 | 1020 | 255 |

| 0.5 | 1350 | 330 |

| 1 | 1080 | 285 |

| 2 | 585 | 165 |

| 4 | 240 | 75 |

| 6 | 120 | 45 |

| 8 | 60 | 30 |

| 24 | Below Limit of Quantification | Below Limit of Quantification |

Pharmacokinetic data adapted from a study in rats. semanticscholar.org

Mechanistic Insights into Biological Activities of Sialyllactose in Pre Clinical Models

Modulation of Gut Microbiota Dynamics

Sialyllactose plays a crucial role in shaping the infant gut microbiome, an ecosystem vital for health and immunity. frontiersin.org Its influence extends to promoting the growth of beneficial bacteria and affecting the production of key microbial metabolites.

Sialyllactose is recognized for its prebiotic capacity, selectively fostering the growth of beneficial commensal bacteria. researchgate.net In vitro and animal studies have demonstrated that 3'-SL and 6'-SL can be utilized by specific intestinal bacteria, including strains of Bifidobacterium and Bacteroides. frontiersin.org For instance, certain bacteria possess enzymes like exo-α-sialidases that enable them to cleave and metabolize sialyllactose. frontiersin.org

While traditionally known to promote Bifidobacterium growth in infants, studies using adult fecal microbiota models have shown that sialyllactose can also promote other beneficial bacteria, such as Phascolarctobacterium and Lachnospiraceae, which are known short-chain fatty acid producers. nih.govnih.gov In neonatal piglet models, supplementation with sialyllactose has been shown to modulate the gut-associated microbiota, indicating its potential health benefits for newborns. frontiersin.orgnih.gov A study on mice demonstrated that milk containing 3'-SL influenced the intestinal colonization by clostridial cluster IV bacteria. nih.govdoi.org

Table 1: Preclinical Studies on the Prebiotic Effects of Sialyllactose

| Model | Sialyllactose Form | Key Findings | Reference |

|---|---|---|---|

| In vitro fermentation (infant fecal microbiota) | 3'-SL, 6'-SL | Promoted the growth of Bifidobacterium longum, Bacteroides vulgatus, and Bacteroides thetaiotaomicron. | frontiersin.org |

| Neonatal pig model | 6'-SL | Altered the microbiome profile compared to control-fed pigs. | nih.gov |

| Mouse model | 3'-SL | Affected the intestinal colonization by clostridial cluster IV bacteria. | nih.govdoi.org |

| SHIME® model (adult fecal microbiota) | 3'-SL, 6'-SL | Promoted the growth of Phascolarctobacterium and Lachnospiraceae, but not Bifidobacterium. | nih.govnih.gov |

The microbial fermentation of sialyllactose in the gut leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate (B1217596), and butyrate. frontiersin.org These metabolites are crucial for intestinal health, serving as an energy source for colonocytes and possessing anti-inflammatory properties. nih.gov

In vitro studies using a Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) demonstrated that supplementation with both 3'-SL and 6'-SL increased the production of SCFAs, particularly propionate and butyrate, from adult fecal microbiota. nih.govnih.gov Similarly, in vitro fermentation with infant fecal microbiota showed that bacteria utilizing 3'-SL and 6'-SL produced significant amounts of lactate and/or SCFAs. frontiersin.org In a study with weaned pigs challenged with enterotoxigenic Escherichia coli, dietary sialyllactose significantly increased the concentration of butyric acid in the colon. nih.gov

Table 2: Sialyllactose and Short-Chain Fatty Acid (SCFA) Production in Preclinical Models

| Model | Sialyllactose Form | Effect on SCFAs | Reference |

|---|---|---|---|

| SHIME® model (adult fecal microbiota) | 3'-SL, 6'-SL | Increased total SCFAs, including propionate and butyrate. | nih.govnih.gov |

| In vitro fermentation (infant fecal microbiota) | 3'-SL, 6'-SL | Bacteria utilizing sialyllactose produced large amounts of lactate and/or SCFAs. | frontiersin.org |

| Weaned pig model (ETEC challenge) | Sialyllactose | Significantly elevated the concentration of butyric acid in the colonic digesta. | nih.gov |

Anti-Adhesion and Anti-Infective Mechanisms

Sialyllactose provides a crucial defense mechanism against pathogens by acting as a soluble decoy receptor. wjgnet.com It mimics the sialylated glycans on the surface of host cells that many pathogens use for attachment, thereby inhibiting their adhesion and subsequent infection. nih.govdoi.org

Sialyllactose has demonstrated significant antiviral activity against a range of viruses by preventing their attachment to host cells. wjgnet.comnih.gov

Rotavirus: Sialyllactose can inhibit rotavirus infectivity. frontiersin.org The combination of 3'-SL and 6'-SL has been shown to be effective in binding to the VP8* protein of a porcine rotavirus. frontiersin.org Sialylated glycans from milk can also bind to rotavirus and inhibit its replication. frontiersin.org

Influenza Virus: Both 3'-SL and 6'-SL can inhibit influenza virus activity by binding to the hemagglutinin (HA) glycoprotein spikes on the virus surface. frontiersin.org In vitro studies showed that 3'-SL is a potent inhibitor of various avian influenza virus subtypes, while 6'-SL is effective against strains like H1N1. frontiersin.org

Respiratory Syncytial Virus (RSV): The application of 3'-SL has been shown to significantly decrease RSV viral load in airway epithelia. frontiersin.org Sialylated human milk oligosaccharides can prevent the attachment of RSV to respiratory epithelial cells. wjgnet.com

Table 3: Anti-Adhesion Effects of Sialyllactose Against Viral Pathogens

| Virus | Sialyllactose Form | Mechanism of Action | Reference |

|---|---|---|---|

| Rotavirus | 3'-SL and 6'-SL | Binds to viral protein VP8*, inhibiting infectivity. | frontiersin.org |

| Influenza Virus | 3'-SL and 6'-SL | Binds to haemagglutinin (HA) glycoprotein, inhibiting viral adhesion. 3'-SL shows broad activity against avian influenza subtypes. | frontiersin.org |

| Respiratory Syncytial Virus (RSV) | 3'-SL | Reduces viral load and prevents attachment to airway epithelial cells. | frontiersin.orgwjgnet.com |

Sialyllactose effectively inhibits the colonization of several bacterial pathogens by blocking their adhesion to epithelial cells. wjgnet.com

Helicobacter pylori: This ulcer-causing bacterium binds to sialylated structures on gastric epithelial cells. nih.gov In vitro studies have shown that 3'-SL is a potent inhibitor of H. pylori adherence to human duodenal cells. nih.govdoi.orgnih.gov It acts as a monovalent inhibitor, with its α2-3 linkage being more active than the α2-6 isomer (6'-SL). nih.govasm.org

Escherichia coli: Sialyllactose can inhibit the adhesion of pathogenic E. coli strains. wjgnet.com A study using a porcine epithelial cell model (IPEC-J2) found that pre-treatment with sialyllactose effectively blocked the adhesion of enterotoxigenic E. coli (ETEC) by competitively binding to cellular receptors. mdpi.com

Table 4: Anti-Adhesion Effects of Sialyllactose Against Bacterial Pathogens

| Bacterium | Sialyllactose Form | Mechanism of Action | Reference |

|---|---|---|---|

| Helicobacter pylori | 3'-SL | Acts as a soluble decoy, inhibiting adhesion to gastric and duodenal epithelial cells. | nih.govdoi.orgnih.gov |

| Enterotoxigenic Escherichia coli (ETEC) | Sialyllactose | Competitively binds to cellular receptors, blocking pathogen adhesion. | mdpi.com |

Immunomodulatory Mechanisms

Beyond its prebiotic and anti-infective roles, sialyllactose exhibits direct immunomodulatory effects. It can influence immune cell responses and cytokine production, contributing to a balanced immune system. Sialylated human milk oligosaccharides can inhibit the adhesion of leukocytes to endothelial cells in vitro, a key step in the inflammatory response. nih.govdoi.org

In a murine macrophage cell line, 3'-SL was identified as a potent inhibitor of inflammation, significantly reducing the expression of pro-inflammatory cytokines like IL-1β and IL-6 in response to LPS, a bacterial endotoxin. biorxiv.org Further mechanistic studies revealed that 3'-SL can attenuate inflammation by a transcriptional mechanism, reducing histone H3K27 acetylation at a subset of LPS-inducible enhancers. biorxiv.org In a preclinical mouse model, administration of 3'-SL reduced the development of atherosclerotic lesions and the associated inflammation. biorxiv.org

Studies on porcine intestinal epithelial cells showed that sialyllactose mitigates ETEC-induced inflammation by significantly suppressing the expression of TNF-α, IL-1β, and IL-6. mdpi.com This effect was linked to the modulation of the TLR4/MyD88/NF-κB signaling pathway, a central pathway in inflammatory responses. mdpi.com In a mouse model of food allergy, 3'-SL was shown to regulate immune responses and alleviate sensitization, in part by reducing serum levels of specific IgE and IgG1. sciopen.com Furthermore, sialyllactose in viral membranes has been identified as a recognition pattern for capture by mature dendritic cells, highlighting its role in initiating adaptive immune responses. nih.govplos.org

Direct Interaction with Immune Cell Receptors (e.g., Siglecs)

Sialyllactose is known to interact with Siglecs (Sialic acid-binding immunoglobulin-like lectins), a family of receptors primarily expressed on the surface of immune cells. These interactions are crucial for modulating immune responses. Siglecs can recognize sialic acid residues on host cells, a mechanism that helps in distinguishing "self" from "non-self" and often leads to the downregulation of immune cell activation.

Pathogens have evolved to coat themselves with sialic acid-containing structures to mimic host cells and evade the immune system by engaging inhibitory Siglecs. rsc.org Conversely, certain Siglecs, like sialoadhesin, can act as phagocytic receptors that recognize and bind to sialylated pathogens, promoting their clearance. nih.govsemanticscholar.org Pre-clinical studies have shown that the addition of sialyllactose can reduce viral infection and attachment to macrophages, indicating a competitive binding to Siglecs. nih.gov For example, the interaction between the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) and porcine sialoadhesin (pSn) on alveolar macrophages is dependent on sialic acids on the virus. nih.gov The addition of sialyllactose was found to reduce PRRSV attachment and infection. nih.gov

Furthermore, specific Siglecs have been identified as interacting partners for sialylated structures. The crystallographic structure of human CD22 (Siglec-2), a key regulator of B cell receptor signaling, has been resolved in a complex with 6'-sialyllactose (B25220) (6'SL). rsc.org This highlights a direct molecular interaction that can influence immune cell function.

Modulation of Cytokine Production and Inflammatory Pathways (e.g., TNF-α, IL-6, IL-10)

Sialyllactose has demonstrated significant immunomodulatory properties by altering the production of key cytokines involved in inflammation. In various pre-clinical models, sialyllactose has been shown to suppress the expression of pro-inflammatory cytokines while in some cases promoting anti-inflammatory responses.

In a study using a porcine intestinal epithelial cell line (IPEC-J2) challenged with enterotoxigenic Escherichia coli (ETEC), pre-treatment with sialyllactose significantly suppressed the expression of TNF-α and IL-6. nih.gov Similarly, in a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS), 3'-sialyllactose (B164678) (3'SL) significantly reduced the expression of IL-1β, IL-6, and TNF. escholarship.org This inhibitory effect was dose-dependent and also observed in primary murine and human macrophages. escholarship.org Another study found that oral administration of sialyllactose to suckling piglets led to a decrease in serum TNF-α levels. researchgate.net

The anti-inflammatory effects of sialyllactose are mediated through the modulation of key inflammatory signaling pathways. Research has shown that sialyllactose can inhibit the NF-κB pathway, a central regulator of inflammatory gene expression. nih.govrsc.org In ETEC-challenged porcine epithelial cells, sialyllactose was found to suppress the phosphorylation of IκB-α and NF-κB, mirroring the effects of a known NF-κB inhibitor. nih.gov Furthermore, 6'-sialyllactose (6'SL) was shown to attenuate LPS-induced inflammation in RAW 264.7 macrophages by inhibiting the phosphorylation of p38 MAPK and Akt, as well as the nuclear translocation of p65, a subunit of NF-κB. nih.gov

While often suppressing pro-inflammatory cytokines, the effect on the anti-inflammatory cytokine IL-10 can vary. One study reported that 3'SL reduced IL-10 expression in LPS-activated macrophages. escholarship.org

Table 1: Effect of Sialyllactose on Cytokine Production in Pre-clinical Models

| Cytokine | Model System | Effect of Sialyllactose | Reference |

|---|---|---|---|

| TNF-α | ETEC-challenged porcine epithelial cells (IPEC-J2) | Suppressed expression | nih.gov |

| TNF-α | LPS-stimulated murine macrophages (RAW 264.7) | Reduced expression | escholarship.org |

| TNF-α | Suckling piglets (in vivo) | Decreased serum levels | researchgate.net |

| IL-6 | ETEC-challenged porcine epithelial cells (IPEC-J2) | Suppressed expression | nih.gov |

| IL-6 | LPS-stimulated murine macrophages (RAW 264.7) | Reduced expression | escholarship.org |

| IL-10 | LPS-stimulated murine macrophages (RAW 264.7) | Reduced expression | escholarship.org |

Effects on Macrophage and T-Cell Function

The immunomodulatory activities of sialyllactose extend to influencing the function and differentiation of key immune cells, particularly macrophages. Macrophages play a central role in both initiating and resolving inflammation, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical for immune homeostasis.

Pre-clinical studies suggest that sialyllactose can influence macrophage polarization. In a study investigating the effects of 3'-sialyllactose (3'SL) on a human macrophage cell line, it was found that 3'SL treatment led to a decrease in both M1 and M2 macrophage markers. scientificarchives.com This suggests that 3'SL may help maintain macrophages in a non-differentiated (M0) state, thereby preventing excessive inflammatory responses. scientificarchives.com Macrophages are key players in the pathogenesis of osteoarthritis, where M1 macrophages release pro-inflammatory cytokines like IL-1β and TNF-α. scientificarchives.com

Furthermore, sialyllactose has been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9) in macrophages, an enzyme involved in tissue degradation during inflammation. nih.gov This effect contributes to the protective role of sialyllactose in inflammatory conditions.

The role of sialic acids, the terminal components of sialyllactose, is also crucial for T-cell function. A study using a mouse model with a T-cell-specific deletion of an enzyme required for sialoglycan synthesis revealed that these mice had a deficiency of T-cells in peripheral lymphoid organs. frontiersin.org The remaining T-cells showed signs of ongoing apoptosis, indicating that sialoglycans are essential for T-cell survival and maintenance. frontiersin.org

Influence on Intestinal Epithelial Cell Physiology

Sialyllactose plays a significant role in modulating the physiology of intestinal epithelial cells, which is critical for gut health and development. scilit.com47.251.13 Its effects range from regulating cell growth and differentiation to strengthening the intestinal barrier.

Regulation of Cell Proliferation and Differentiation

The intestinal epithelium undergoes constant renewal, a process that requires a fine balance between cell proliferation and differentiation. Pre-clinical research suggests that sialyllactose may influence this balance. Some studies indicate that sialylated milk oligosaccharides might inhibit the proliferation of intestinal epithelial cells while promoting their differentiation, particularly in early life. researchgate.net

In a study with neonatal piglets, dietary supplementation with sialyllactose was found to promote intestinal maturation. researchgate.net This was evidenced by an increase in cell proliferation in the intestinal crypts, as indicated by a higher number of Ki-67 positive cells. researchgate.net The study also noted an increase in crypt width in the ileum. researchgate.net

Support for Epithelial Barrier Integrity

A key function of the intestinal epithelium is to act as a barrier against harmful substances and pathogens. Sialyllactose has been shown to enhance this barrier function in several pre-clinical models. nih.gov

In a porcine model, dietary supplementation with sialyllactose attenuated intestinal epithelium injury induced by ETEC. rsc.org This was demonstrated by decreased serum levels of diamine oxidase (DAO) and D-lactate, which are markers of intestinal injury. rsc.org Furthermore, sialyllactose increased the abundance of the tight-junction protein ZO-1 in the duodenal and ileal epithelium of ETEC-challenged pigs. rsc.org Tight junctions are essential for maintaining the integrity of the epithelial barrier. In vitro studies using IPEC-J2 porcine epithelial cells also showed that sialyllactose preconditioning attenuated the ETEC-induced delocalization of ZO-1. nih.gov

Studies using a human intestinal cell line (Caco-2) have also shown that metabolites produced from the fermentation of sialyllactose by the gut microbiota can improve intestinal barrier function. nih.gov

Table 2: Effects of Sialyllactose on Intestinal Epithelial Barrier Integrity

| Parameter | Model System | Effect of Sialyllactose | Reference |

|---|---|---|---|

| Serum Diamine Oxidase (DAO) | ETEC-challenged weaned pigs | Decreased levels | rsc.org |

| Serum D-lactate | ETEC-challenged weaned pigs | Decreased levels | rsc.org |

| Tight-junction protein ZO-1 | ETEC-challenged weaned pigs | Elevated abundance | rsc.org |

| Tight-junction protein ZO-1 | ETEC-challenged porcine epithelial cells (IPEC-J2) | Attenuated delocalization | nih.gov |

Interaction with Growth Factor Receptors (e.g., EGF Receptor)

The effects of sialyllactose on intestinal epithelial cell proliferation and differentiation may be mediated, in part, through interactions with growth factor receptors. The epidermal growth factor receptor (EGFR) is a key regulator of these processes in the gut. nih.govfrontiersin.org

Research suggests that sialylated milk oligosaccharides may exert their effects on intestinal epithelial cells through interactions with the EGFR. researchgate.net Sialylation of EGFR itself has been shown to induce receptor activation and modulate its trafficking within the cell. nih.gov While direct binding studies of sialyllactose to EGFR in the context of these specific pre-clinical models are not detailed in the provided search results, the existing evidence points towards a potential role for EGFR signaling in the mechanism of action of sialyllactose on the intestinal epithelium.

Neurodevelopmental and Cognitive Research in Animal Models

Sialic acid is a crucial nutrient for the development and cognitive function of the brain. nih.govannualreviews.org The rapid growth of the infant brain creates a high demand for dietary nutrients, with sialic acid being a key component of brain gangliosides and the polysialic acid (polySia) chains that modify neural cell adhesion molecules (NCAM). nih.govannualreviews.organnualreviews.org These molecules are vital for cell-to-cell interactions, neuronal growth, synaptic connectivity, and the formation of memories. nih.govannualreviews.orgnih.gov

Human milk has a high concentration of sialic acid, primarily as N-acetylneuraminic acid (Neu5Ac). nih.govannualreviews.orgnih.gov In contrast, infant formulas typically contain lower levels of sialic acid. nih.govannualreviews.org The central nervous system has the highest concentration of sialic acid in the human body, particularly in the cerebral cortex, where it is a major component of neuronal membranes. hapbodybrainskin.com Sialic acid contributes a strong negative charge to neural cell membranes, which is believed to aid in neurotransmission by facilitating the binding of positively charged neurotransmitter molecules to the synaptic membrane. hapbodybrainskin.com Preclinical studies in piglets have demonstrated that a diet rich in sialic acid increases the concentration of sialic acid in the brain, enhances the expression of genes related to learning, and improves both learning and memory. nih.govannualreviews.org

Sialyllactose, as a source of sialic acid, has been investigated for its effects on cognitive development in various animal models. In preterm pigs, a milk diet supplemented with an oligosaccharide-enriched whey containing sialyllactose improved spatial cognition, with a higher proportion of these pigs reaching the learning criteria in a spatial T-maze compared to control preterm pigs. nih.govmdpi.com This supplementation also influenced hippocampal genes related to sialic acid metabolism, myelination, and ganglioside biosynthesis. nih.govmdpi.com

Studies in mice have also shown positive cognitive outcomes. Supplementation with 3'-sialyllactose (3'-SL) promoted cognitive and memory development in young mice. acs.org This was associated with an increased metabolism of sialic acid in the hippocampus and enhanced expression of learning-related genes, including those for neural cell adhesion molecule (NCAM) and fibroblast growth factor receptor (FGFR). acs.org The increase in polysialylated NCAM (PSA-NCAM) is thought to enhance synaptic growth and plasticity. acs.org

However, not all studies have shown a clear benefit. One study in growing pigs found that dietary supplementation with 3'-SL or 6'-sialyllactose (6'-SL) had minimal influence on learning and memory as assessed by a novel object recognition task, though it did appear to influence some aspects of brain development in a time-dependent manner. nih.govfrontiersin.org Another study in young pigs also reported no significant effect of sialyllactose on recognition memory. nih.gov In rats, supplementation with N-acetylneuraminic acid or 6'-SL during lactation was found to improve long-term memory and long-term potentiation (LTP) in adulthood, with 6'-SL showing better scores in some cognitive outcomes. semanticscholar.org

| Animal Model | Sialyllactose Form | Key Findings | Reference |

|---|---|---|---|

| Preterm Pigs | Oligosaccharide-enriched whey with sialyllactose | Improved spatial cognition and influenced hippocampal gene expression related to sialic acid metabolism, myelination, and ganglioside biosynthesis. | nih.govmdpi.com |

| Mice | 3'-Sialyllactose | Promoted cognitive and memory development, increased hippocampal sialic acid metabolism, and enhanced expression of learning-related genes (NCAM, FGFR). | acs.org |

| Growing Pigs | 3'-Sialyllactose or 6'-Sialyllactose | Minimal influence on learning and memory (novel object recognition), but may influence temporally-dependent aspects of brain development. | nih.govfrontiersin.org |

| Rats | 6'-Sialyllactose | Improved long-term memory and long-term potentiation in adulthood. | semanticscholar.org |

Other Investigated Biological Roles in Pre-clinical Contexts

The human milk oligosaccharide 3'-sialyllactose has demonstrated significant anti-inflammatory effects in preclinical models of atherosclerosis. nih.govnih.govelsevierpure.comsemanticscholar.orgjci.org In murine models, both subcutaneous and oral administration of 3'-SL were found to reduce the development of atherosclerosis and the associated inflammation. nih.govnih.govelsevierpure.comsemanticscholar.orgjci.org

The mechanism of action appears to be through the transcriptional regulation of inflammatory responses in macrophages and endothelial cells. nih.govnih.govelsevierpure.comsemanticscholar.orgjci.org Transcriptome analysis revealed that 3'-SL attenuates the mRNA levels of a selection of inflammatory genes. nih.govsemanticscholar.orgjci.org These anti-inflammatory effects are associated with reduced histone H3K27 acetylation at specific LPS-inducible enhancers. nih.govelsevierpure.comsemanticscholar.orgjci.org This suggests that 3'-SL can attenuate inflammation by modulating the epigenetic landscape of inflammatory genes. nih.govnih.govelsevierpure.comsemanticscholar.orgjci.org

3'-Sialyllactose has shown protective effects against the development of osteoarthritis in both in vitro and in vivo models. nih.govnih.gov In a mouse model of osteoarthritis induced by destabilization of the medial meniscus, 3'-SL protected against the destruction of cartilage. nih.govnih.gov Similar protective effects were observed in a Yucatan mini-pig osteoarthritis model. scientificarchives.com

In vitro and ex vivo studies have elucidated the mechanisms behind these protective effects. 3'-SL was shown to restore the synthesis of Col2a1 (a key component of cartilage) and the accumulation of sulphated proteoglycans. nih.govnih.gov It also blocked the expression of matrix metalloproteinases (Mmp3, Mmp13) and Cox2, which are involved in cartilage degradation, induced by pro-inflammatory cytokines. nih.govnih.gov The underlying molecular mechanism involves the promotion of the transcriptional activity of Sox9, which is crucial for Col2a1 expression, and the reduction of the direct binding of NF-κB to the promoters of Mmp3, Mmp13, and Cox2. nih.govnih.gov

| Model | Key Findings | Reference |

|---|---|---|

| Mouse Model (DMM-induced OA) | Protected against osteoarthritic cartilage destruction. | nih.govnih.gov |

| Yucatan Mini-Pig Model (ACLT-induced OA) | Demonstrated preventive effects on osteoarthritis. | scientificarchives.com |

| In vitro/Ex vivo (Chondrocytes) | Restored synthesis of Col2a1 and sulphated proteoglycans; blocked expression of Mmp3, Mmp13, and Cox2. | nih.govnih.gov |

Recent studies in animal models have indicated a role for 6'-sialyllactose in enhancing muscle physiology and exercise performance. nih.govmdpi.com In a study involving male C57BL/6J mice, administration of 6'-SL for 12 weeks resulted in a significant improvement in exhaustive treadmill performance, including increased running distance and time to exhaustion. nih.govmdpi.com

These improvements in exercise performance were accompanied by enhancements in muscle mass and strength. The administration of 6'-SL led to increased muscle mass in both the gastrocnemius and soleus muscles, as well as an increase in grip strength. nih.govmdpi.com At the cellular level, 6'-SL administration resulted in an increased minimum Feret's diameter of muscle fibers and a higher expression of total myosin heavy chain in the gastrocnemius muscle. nih.govmdpi.com Another study in mice showed that 6'-SL could reduce the accumulation of blood lactate after treadmill running, suggesting a role in mitigating exercise-related fatigue. siallac.com Furthermore, in a dexamethasone-induced muscle atrophy model in mice, 6'-SL was found to inhibit the decrease in muscle size and weight, and improve performance in rotarod and grip strength tests. nutraingredients-usa.com

Research Models and Methodologies Employed in Sialyllactose Studies

In Vitro Cell Culture Systems (e.g., Intestinal Epithelial Cells, Immune Cells)

In vitro cell culture systems represent a fundamental tool for studying the direct effects of sialyllactose on specific cell types. These models allow for controlled experiments that can isolate the interactions between sialyllactose and cells from the complexities of a whole organism.

Intestinal Epithelial Cells: The human colon adenocarcinoma cell line, Caco-2, is a widely used model for the intestinal epithelium. nih.govfrontiersin.orgnih.gov Studies have shown that sialyllactose can directly influence these cells by promoting epithelial barrier function. nih.govfrontiersin.orgnih.gov For instance, transcriptome analysis of Caco-2 cells exposed to sialyllactose revealed the modulation of pathways that regulate cell cycle control. nih.govnih.gov This was phenotypically observed as a decrease in cell proliferation and an increase in differentiation, as indicated by higher alkaline phosphatase activity. nih.govnih.gov Furthermore, sialyllactose has been demonstrated to enhance epithelial wound repair in an in vitro scratch assay. nih.govnih.gov In the context of pathogen interaction, pre-treatment of IPEC-J2 porcine intestinal epithelial cells with sialyllactose has been shown to effectively block the adhesion of enterotoxigenic Escherichia coli (ETEC). nih.gov This anti-adhesive property is attributed to sialyllactose competitively binding to cellular receptors. nih.gov

Immune Cells: The immunomodulatory properties of sialyllactose have been investigated using various immune cell models. Studies on RAW 264.7 macrophages, a murine cell line, have demonstrated that 3'-sialyllactose (B164678) (3'-SL) can significantly inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 when the cells are activated with lipopolysaccharide (LPS). biorxiv.org This anti-inflammatory effect has also been observed in human immune cells. biorxiv.org Furthermore, in a model of influenza virus infection using the human laryngeal carcinoma cell line (HEP-2), 3'-SL demonstrated antiviral activity, which was associated with a reduction in the inflammatory response. frontiersin.org However, it is important to note that some studies have highlighted the potential for LPS contamination in commercially available sialyllactose preparations, which could confound the interpretation of its effects on immune cells, particularly in relation to Toll-like receptor 4 (TLR4) activation. nih.gov

Summary of In Vitro Findings for Sialyllactose

| Cell Line | Key Findings | Reference |

|---|---|---|

| Caco-2 (Intestinal Epithelial) | Promotes epithelial barrier function, halts proliferation, induces differentiation, and promotes re-epithelialization. | nih.govfrontiersin.orgnih.gov |

| IPEC-J2 (Porcine Intestinal Epithelial) | Inhibits adhesion of enterotoxigenic E. coli (ETEC) and mitigates inflammation by suppressing TNF-α, IL-1β, and IL-6 expression. | nih.gov |

| RAW 264.7 (Murine Macrophage) | Inhibits LPS-induced IL-1β and IL-6 expression. | biorxiv.org |

| HEP-2 (Human Laryngeal Carcinoma) | Exhibits antiviral activity against H1N1 influenza virus and reduces inflammatory responses. | frontiersin.org |

Ex Vivo and Organoid Models for Gut Function Studies

To bridge the gap between in vitro cell cultures and in vivo animal models, researchers utilize ex vivo and organoid systems. These models offer a more physiologically relevant environment by preserving the three-dimensional architecture and cellular diversity of the intestine.

Ex vivo models, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), have been employed to study the effects of sialyllactose on the gut microbiome. mdpi.com The SHIME® model is a dynamic, multi-compartment simulator of the human gut that allows for the investigation of microbial metabolism and composition in response to dietary components. mdpi.com Studies using this model have revealed that sialyllactose can modulate the gut microbiota and increase the production of short-chain fatty acids (SCFAs), such as propionate (B1217596) and butyrate. mdpi.comnih.gov The supernatant from these cultures has been shown to improve the barrier function of Caco-2 cell monolayers, indicating an indirect beneficial effect of sialyllactose on the intestinal epithelium mediated by the microbiota. mdpi.comnih.gov

Intestinal organoids, which are three-dimensional structures grown from stem cells that self-organize to mimic the structure and function of the intestine, are emerging as a powerful tool for studying gut physiology. azolifesciences.combiorxiv.orgtechnologynetworks.com While specific studies focusing solely on sialyllactose sodium salt from human milk in these models are still developing, the potential to investigate its impact on intestinal development, barrier integrity, and host-microbe interactions in a human-relevant context is significant.

In Vivo Animal Models for Systemic and Organ-Specific Investigations

In vivo animal models are indispensable for understanding the systemic effects of sialyllactose, including its influence on organ development, immune function, and cognitive development.

Neonatal Piglet Models

The neonatal piglet is considered an excellent preclinical model for studying infant nutrition due to the similarities in its gastrointestinal physiology and brain development to human infants. nih.gov Research using piglet models has demonstrated that dietary supplementation with sialyllactose can influence various aspects of development. For instance, a study on preterm piglets showed that supplementation with an oligosaccharide-enriched whey containing sialyllactose improved spatial cognition. nih.gov This was accompanied by the upregulation of genes related to sialic acid metabolism, myelination, and ganglioside biosynthesis in the hippocampus. nih.gov Another study in neonatal piglets found that dietary sialyllactose supported growth and development comparable to control animals, with no adverse effects on hematological parameters or organ microscopic structure. nih.gov However, other research has indicated that supplementation with 3'-sialyllactose or 6'-sialyllactose (B25220) may have minimal influence on cognitive and brain development in growing pigs, although some effects on brain microstructure were observed. frontiersin.orgnih.gov Sialylated milk oligosaccharides have also been shown to alter neurotransmitters and brain metabolites in piglets. sci-hub.box

Key Findings from Neonatal Piglet Models on Sialyllactose Supplementation

| Study Focus | Key Findings | Reference |

|---|---|---|

| Cognition in Preterm Piglets | Improved spatial cognition and upregulated hippocampal genes related to sialic acid metabolism and myelination. | nih.gov |

| Growth and Clinical Parameters | Supported normal growth and development with no adverse effects on clinical parameters. | nih.gov |

| Cognitive and Brain Development | Minimal effects on learning and memory, but some influence on temporally-dependent aspects of brain development and microstructure. | frontiersin.orgnih.gov |

| Neurotransmitters and Brain Metabolites | Altered levels of important brain metabolites and neurotransmitters. | sci-hub.box |

Rodent Models (Mice, Rats)

Rodent models, particularly mice and rats, are frequently used to investigate the impact of sialyllactose on the gut microbiota, immune system, and cognitive function. Studies in mice have shown that milk sialyllactose can influence the composition of the intestinal microbiota, which in turn affects susceptibility to dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. nih.govdoi.org For example, mice fed milk deficient in 3'-sialyllactose were more resistant to colitis. doi.org Germ-free mice reconstituted with microbiota from mice fed sialyllactose-deficient milk also showed increased resistance to colitis, highlighting the crucial role of microbiota in mediating the effects of sialyllactose. nih.gov In a mouse model of food allergy, 3'-sialyllactose was found to alleviate allergic symptoms and regulate the immune response. sciopen.com Furthermore, sialylated bovine milk oligosaccharides have been shown to promote microbiota-dependent growth in a mouse model of infant undernutrition. ucdavis.edu Rat models have been instrumental in studying the effects of sialyllactose on learning and memory. nih.govresearchgate.net Supplementation with 6'-sialyllactose during lactation improved cognitive performance and enhanced long-term potentiation in adult rats. nih.govresearchgate.net

Non-Human Primate Models (e.g., Rhesus Monkeys for specific pathogen studies)

While less common than rodent and piglet models in sialyllactose research, non-human primates are valuable for studying specific aspects of human health, particularly in the context of infectious diseases, due to their close phylogenetic relationship to humans. Although direct studies on the effects of this compound in non-human primate models are not extensively reported in the provided context, their use in investigating the role of milk oligosaccharides in pathogen defense is a relevant area of research. nih.gov

Application of Advanced 'Omics' Approaches

Advanced 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, are increasingly being applied to gain a more comprehensive understanding of the biological effects of sialyllactose.

Transcriptomics: As mentioned earlier, transcriptome analysis of Caco-2 cells has been used to identify the molecular pathways modulated by sialyllactose, such as those involved in cell cycle regulation. nih.govnih.gov In animal models, transcriptomic approaches have been used to analyze gene expression changes in the hippocampus of piglets supplemented with sialyllactose, revealing the upregulation of genes related to myelination and sialic acid metabolism. nih.gov

Metabolomics: Metabolomic analyses of brain tissue from piglets fed sialyllactose have identified alterations in the levels of key neurotransmitters and brain metabolites. sci-hub.box In in vitro fecal fermentation models, metabolomics has been crucial for quantifying the production of short-chain fatty acids in response to sialyllactose. mdpi.comnih.gov

Microbiomics: 16S rRNA gene sequencing is a common 'omics' approach used to characterize the composition of the gut microbiota in response to sialyllactose in both in vitro fermentation models and in vivo animal studies. mdpi.comnih.govnih.gov These studies have demonstrated the selective effects of sialyllactose on the growth of specific bacterial genera. mdpi.comnih.govnih.gov

The integration of these 'omics' approaches provides a systems-level view of the intricate interactions between sialyllactose, the gut microbiota, and the host, paving the way for a more complete understanding of its biological functions. researchgate.net

Glycomics and Glycan Profiling

Glycomics, the comprehensive study of the entire complement of sugars (the glycome) in an organism, provides the foundational tools for characterizing and quantifying sialyllactose within complex biological mixtures like human milk. ucdavis.edu Profiling the diverse array of human milk oligosaccharides (HMOs), including sialyllactose, is critical for understanding their structure-function relationships. rsc.org

A variety of analytical techniques are employed for the detailed analysis of sialyllactose and other HMOs. High-Performance Liquid Chromatography (HPLC) and High-pH Anion-Exchange Chromatography (HPAEC) are frequently used for the separation and quantification of these complex carbohydrates. rsc.orgnih.gov Mass spectrometry (MS) has become an indispensable tool, often coupled with liquid chromatography (LC-MS), for the sensitive and specific identification and structural elucidation of sialyllactose isomers (e.g., 3'-sialyllactose and 6'-sialyllactose). nih.govsciopen.comacs.org Advanced MS techniques, such as tandem MS (MS/MS), provide detailed fragmentation patterns that aid in the precise characterization of glycosidic linkages and monosaccharide composition. acs.orgmdpi.com

Other methodologies like capillary electrophoresis with laser-induced fluorescence (CE-LIF) have also been utilized for HMO analysis. mdpi.com These glycomic approaches have been instrumental in establishing the concentrations of sialyllactose in human milk and tracking their variations across different stages of lactation and between individuals. researchgate.net

Table 1: Key Glycomic and Glycan Profiling Methodologies for Sialyllactose Analysis

| Methodology | Principle | Application in Sialyllactose Studies | Key Findings |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of molecules based on their interaction with a stationary phase. | Quantification of 3'-sialyllactose and 6'-sialyllactose in human milk and other biological samples. nih.govresearchgate.net | Enables accurate measurement of sialyllactose concentrations. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS. | Identification and quantification of various sialylated oligosaccharides, including isomers. nih.govsciopen.comacs.org | Provides high sensitivity and selectivity for complex mixtures. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis for structural elucidation. | Characterization of the specific linkages and structures of sialyllactose isomers. acs.orgmdpi.com | Confirms the molecular structure of different sialyllactose forms. |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. | Analysis of HMO profiles, including sialylated variants. mdpi.com | Offers high-resolution separation of charged glycans. |

Transcriptome Analysis for Gene Expression Modulation

Transcriptome analysis is a powerful methodology used to investigate how sialyllactose influences cellular function by measuring changes in gene expression. This is typically achieved through techniques like microarray analysis and RNA sequencing (RNA-Seq), which provide a global view of the messenger RNA (mRNA) transcripts in a cell at a given time. nih.govbiorxiv.org

Studies utilizing transcriptome analysis have provided significant insights into the effects of sialyllactose on intestinal epithelial cells. For instance, research on Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer, has shown that sialyllactose can modulate the expression of genes involved in cell cycle control. nih.govnih.gov This modulation can lead to a phenotype of halted proliferation and increased differentiation, which is crucial for maintaining a healthy intestinal barrier. nih.govnih.gov

Furthermore, transcriptome analysis has revealed that sialyllactose can attenuate the inflammatory response in macrophages and intestinal epithelial cells challenged with pathogens like enterotoxigenic Escherichia coli (ETEC). nih.govnih.govrsc.org Sialyllactose has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govrsc.org These findings suggest that sialyllactose plays a role in modulating immune responses at the transcriptional level. In preterm pigs, supplementation with sialyllactose was found to upregulate genes in the hippocampus related to sialic acid metabolism, myelination, and ganglioside biosynthesis, indicating a potential role in neurodevelopment. researchgate.net

Table 2: Selected Research Findings from Transcriptome Analysis of Sialyllactose

| Cell/Animal Model | Methodology | Key Gene Expression Changes Induced by Sialyllactose | Functional Implication |

|---|---|---|---|

| Caco-2 intestinal epithelial cells | Microarray | Modulation of genes involved in cell cycle regulation. nih.govnih.gov | Induction of cell differentiation and halted proliferation, contributing to intestinal barrier function. nih.govnih.gov |

| Murine macrophages | RNA-Seq | Attenuation of mRNA levels of a selected set of inflammatory genes. nih.govbiorxiv.org | Inhibition of TLR4-induced low-grade inflammation. nih.gov |

| IPEC-J2 porcine epithelial cells | Not specified | Suppression of TNF-α, IL-1β, and IL-6 expression upon ETEC challenge. nih.gov | Mitigation of pathogen-induced intestinal inflammation. nih.gov |

| Weaned pigs | Not specified | Decreased expression of TNF-α, IL-6, NF-κB, and MyD88 in the duodenum and ileum upon ETEC challenge. rsc.org | Alleviation of ETEC-induced intestinal epithelium injury and inflammation. rsc.org |

Microbiomics for Gut Microbiota Composition and Activity

Microbiomics involves the study of the collective genomes of the microorganisms residing in a particular environment, such as the human gut. This field is crucial for understanding the prebiotic effects of sialyllactose, which is not digested by the host but is available for fermentation by the gut microbiota. nih.govnih.gov The primary methods used in these studies are 16S rRNA gene sequencing, for profiling the taxonomic composition of the microbiota, and shotgun metagenomic sequencing, which provides insights into the functional potential of the microbial community. nih.govnih.gov

Research using these techniques has demonstrated that sialyllactose can distinctly modulate the composition of the gut microbiota. nih.govfrontiersin.org For example, in vitro studies with fecal cultures have shown that sialyllactose promotes the growth of specific bacterial genera. nih.govfrontiersin.org One study found that 3'-sialyllactose and 6'-sialyllactose promoted the growth of Phascolarctobacterium and Lachnospiraceae, which are known producers of short-chain fatty acids (SCFAs), but not Bifidobacterium. nih.gov Another study reported that sialyllactose promoted the outgrowth of Bacteroides. nih.govfrontiersin.org

The modulation of the gut microbiota by sialyllactose leads to changes in microbial activity, most notably the production of SCFAs such as acetate, propionate, and butyrate. nih.gov These metabolites are known to have numerous beneficial effects on host health, including serving as an energy source for colonocytes and contributing to the maintenance of intestinal barrier function. nih.gov Studies have shown that supplementation with both 3'-sialyllactose and 6'-sialyllactose can increase the production of these beneficial SCFAs. nih.gov

Table 3: Impact of Sialyllactose on Gut Microbiota Composition and Activity

| Study Model | Methodology | Key Changes in Microbiota Composition | Key Changes in Microbial Activity (e.g., SCFA Production) |

|---|---|---|---|

| In vitro fecal batch cultures (adult) | 16S rRNA gene sequencing | Promotion of Bacteroides outgrowth. nih.govfrontiersin.org | Increased production of propionate and butyrate. frontiersin.org |

| Simulator of Human Intestinal Microbial Ecosystem (SHIME®) with adult fecal microbiota | 16S rRNA gene sequencing | Promotion of Phascolarctobacterium and Lachnospiraceae; no increase in Bifidobacterium. nih.gov | Increased production of acetate, propionate, and butyrate. nih.gov |

| Mice fed sialyllactose-containing diet | Not specified | Increased abundance of Bacteroides with 3'-sialyllactose. nih.gov | Not specified |

Comparative Glycobiological Perspectives

Interspecies Variations in Milk Oligosaccharide Composition: Human vs. Bovine Milk

The composition of milk oligosaccharides (MOs) exhibits significant variation across different mammalian species, with human milk and bovine milk presenting a clear case of this diversity. Human milk is distinguished by a high concentration and vast structural diversity of oligosaccharides, collectively known as human milk oligosaccharides (HMOs). In contrast, bovine milk contains a much lower concentration and a less complex array of these compounds. nih.govnih.gov

HMOs are the third most abundant solid component in human milk, with concentrations ranging from 20 to 25 g/L in colostrum and 5 to 15 g/L in mature milk. nih.gov To date, up to 200 different HMO structures have been identified. nih.gov Bovine milk, which is the primary source for most infant formulas, has only trace amounts of oligosaccharides, approximately 1 to 2 g/L in colostrum and as low as 100 mg/L (0.1 g/L) in mature milk. nih.govnih.gov The number of identified bovine milk oligosaccharide (BMO) structures is also significantly lower, estimated to be between 30 and 50. nih.gov

A key distinction lies in the predominant types of oligosaccharides. Human milk is rich in fucosylated structures, which account for 50-80% of all HMOs. nih.gov Conversely, sialylated oligosaccharides make up about 10-20% of the total HMOs. nih.gov The situation is reversed in bovine milk, where sialylated oligosaccharides are the dominant fraction, comprising approximately 70% of total BMOs, while fucosylated structures represent only about 1%. nih.govmdpi.com

Regarding sialyllactose specifically, both human and bovine milk contain the acidic trisaccharides 3'-Sialyllactose (B164678) and 6'-Sialyllactose (B25220). However, their relative abundance differs. In human milk, 6'-Sialyllactose is generally the more abundant isomer, whereas 3'-Sialyllactose is predominant in bovine milk. oup.comresearchgate.net Furthermore, bovine milk contains N-glycolylneuraminic acid (Neu5Gc), a sialic acid not naturally synthesized by humans, which is incorporated into some of its sialylated oligosaccharides. nih.govmdpi.com Human milk exclusively contains N-acetylneuraminic acid (Neu5Ac) as its sialic acid component. conicet.gov.ar

| Characteristic | Human Milk | Bovine Milk |

|---|---|---|

| Total Oligosaccharide Concentration (Mature Milk) | 5-15 g/L nih.gov | ~0.1 g/L nih.gov |

| Structural Diversity | Up to 200 structures identified nih.gov | 30-50 structures identified nih.gov |

| Predominant Oligosaccharide Type | Fucosylated (50-80%) nih.gov | Sialylated (~70%) nih.govmdpi.com |

| Sialylated Oligosaccharide Proportion | 10-20% nih.gov | ~70% nih.gov |

| Predominant Sialyllactose Isomer | 6'-Sialyllactose oup.com | 3'-Sialyllactose oup.comresearchgate.net |

| Type of Sialic Acid | N-acetylneuraminic acid (Neu5Ac) only conicet.gov.ar | Primarily Neu5Ac, but also N-glycolylneuraminic acid (Neu5Gc) nih.govmdpi.com |

Structural and Functional Analogues from Other Biological Sources

While human milk is a unique source of sialyllactose, structurally and functionally similar sialylated oligosaccharides are found in the milk of other mammals and in various other biological sources.

Mammalian Milk:

Caprine (Goat) Milk: Goat milk contains higher levels of oligosaccharides than bovine milk. mdpi.com Sialylated oligosaccharides are a major component, with 6'-Sialyllactose being the most abundant acidic oligosaccharide. nih.gov In caprine colostrum, approximately 45% of the 78 identified oligosaccharide structures are sialylated. mdpi.com Like bovine milk, goat milk oligosaccharides can contain N-glycolylneuraminic acid (Neu5Gc) in addition to N-acetylneuraminic acid (Neu5Ac). conicet.gov.ar

Other Biological Sources:

Edible Bird's Nest (EBN): EBN, made from the saliva of swiftlets, is a rich source of sialic acid-containing glycoproteins. researchgate.netnih.gov The glycans in EBN are predominantly sialylated N-glycans, with tri-antennary structures bearing α2,3-linked N-acetylneuraminic acid residues being a major component. researchgate.netnih.gov While these are complex glycoproteins and not free oligosaccharides like sialyllactose, the presence of terminal sialic acid residues provides a structural analogy and potential for similar biological interactions. nih.govaip.org

Biotechnological Production: The demand for sialyllactose for applications in infant nutrition and research has driven the development of biotechnological production methods, creating functional analogues. nih.gov These methods offer a sustainable and scalable alternative to extraction from natural sources. nih.gov

Future Directions and Emerging Research Avenues in Sialyllactose Science

Elucidation of Novel Mechanistic Pathways and Signaling Cascades

Future research is focused on moving beyond general observations to a precise understanding of the molecular interactions through which sialyllactose exerts its effects. Key emerging areas include the detailed mapping of its influence on cellular signaling cascades in both immune and non-immune cells.

Toll-like Receptor (TLR) Signaling: A significant area of investigation is the interaction of sialyllactose with Toll-like receptors (TLRs), particularly TLR4. Studies have shown that 3'-sialyllactose (B164678) (3'-SL) can act as a natural inhibitor of TLR4-induced low-grade inflammation in macrophages and endothelial cells. nih.govjci.org Mechanistic studies reveal that 3'-SL attenuates the expression of inflammatory genes by modulating the activity of transcription factors like Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1 (SREBP1). nih.govjci.org It appears to achieve this not by directly blocking TLR4 activation or the primary NF-κB signaling pathway, but through a more nuanced transcriptional mechanism involving reduced histone H3K27 acetylation at specific LPS-inducible enhancers. nih.govjci.orgbiorxiv.org Interestingly, some research suggests that 3'-SL can directly stimulate dendritic cells via TLR4, leading to the expansion of T-helper cells (TH1 and TH17), which can increase susceptibility to colitis in certain preclinical models. sigmaaldrich.compnas.org This highlights the context-dependent nature of sialyllactose's immunomodulatory effects. In contrast, 6'-sialyllactose (B25220) (6'-SL) has been shown to suppress LPS-induced inflammatory pathways by inhibiting the phosphorylation of Akt and p38 and activating the antioxidant Nrf2 signaling pathway. nih.gov

Neurotrophic and Developmental Pathways: In the context of intestinal and neuronal health, a pivotal pathway involving Glial-derived neurotrophic factor (GDNF) has been identified. Research in neonatal piglet models demonstrates that a mixture of 3'-SL and 6'-SL can upregulate GDNF expression in the ileum. nih.govresearchgate.netresearchgate.net This, in turn, increases the phosphorylation of the cAMP responsive element-binding protein (CREB), a key downstream target in the GDNF signaling pathway. nih.govresearchgate.netresearchgate.net This GDNF/CREB-dependent pathway is crucial for promoting intestinal maturation, enhancing cell proliferation in intestinal crypts, and supporting the enteric nervous system. nih.govresearchgate.net

Cancer-Related Pathways: Emerging evidence points to the anti-angiogenic properties of sialyllactose. Studies have shown that 3'-SL can inhibit the proliferation, tube formation, and migration of vascular endothelial cells. nih.gov The proposed mechanism involves the direct binding of 3'-SL to the extracellular domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which suppresses its activation and downstream signaling pathways, including PI3K/Akt, ERK, and p38. nih.gov This discovery opens a new avenue for investigating sialyllactose in the context of tumor progression and angiogenesis. nih.govresearchgate.net

In-depth Investigation of Structure-Activity Relationships of Sialyllactose Isomers and Derivatives

The two primary isomers of sialyllactose, 3'-SL and 6'-SL, differ only in the linkage position of sialic acid to the lactose (B1674315) core. layerorigin.com This subtle structural difference significantly influences their biological activities, and a deeper investigation into these structure-activity relationships is a key future direction.